molecular formula C22H29NO5 B4044691 [2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate

[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate

Cat. No.: B4044691
M. Wt: 387.5 g/mol
InChI Key: VBTLJZLJVXQJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C22H29NO5 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.20457303 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mercury Sensing in Water : A study by Nolan and Lippard (2007) discusses the synthesis and properties of a red-emitting sensor for detecting mercuric ion in water. This sensor employs a thioether-rich metal-binding unit and demonstrates Hg(II)-specific fluorescence response in complex solutions, indicating potential utility in environmental monitoring (Nolan & Lippard, 2007).

  • Synthesis of Oxalate-Bridged Complexes : Research by Ohba et al. (1993) details the synthesis of oxalate-bridged heterodinuclear Cr(III)M(II) complexes. These complexes have applications in the study of molecular structure and magnetism, contributing to our understanding of chemical interactions and properties (Ohba et al., 1993).

  • Oxidation of Hydrogen-Bonded Phenols : A study by Rhile and Mayer (2004) explores the oxidation of a hydrogen-bonded phenol, which is relevant to understanding proton-coupled electron transfer. This research has implications for chemical synthesis and the study of reaction mechanisms (Rhile & Mayer, 2004).

  • Antimicrobial Activities of Thiazoles : Wardkhan et al. (2008) investigate the synthesis of thiazoles and their fused derivatives, including their antimicrobial activities against various bacteria and fungi. This research is significant for the development of new antimicrobial agents (Wardkhan et al., 2008).

  • Chromatography of Phenolic Amines : Smith (1962) discusses the paper chromatography of urinary phenolic amines, which is important for understanding their behavior in biological systems and has implications in medical diagnostics (Smith, 1962).

  • Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) focus on the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids. This research is relevant in the field of carbohydrate chemistry and pharmaceutical applications (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

  • Synthesis of New Classes of Deoxyaminosugars : Research by Ravindran et al. (2000) presents a new methodology for the synthesis of aminosugars, which are important in the development of therapeutics and have applications in biochemistry and molecular biology (Ravindran et al., 2000).

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-phenylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO.C2H2O4/c1-16(2)19-10-9-17(3)15-20(19)22-14-13-21-12-11-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15-16,21H,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTLJZLJVXQJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 2
Reactant of Route 2
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 3
Reactant of Route 3
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 4
Reactant of Route 4
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 5
Reactant of Route 5
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 6
Reactant of Route 6
[2-(2-isopropyl-5-methylphenoxy)ethyl](2-phenylethyl)amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.